

2,6-diisopropylbenzoic acid CAS number and molecular weight

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Compound of Interest

Compound Name: 2,6-Diisopropylbenzoic acid

Cat. No.: B134420

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An In-Depth Technical Guide to 2,6-Diisopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,6-diisopropylbenzoic acid**, a sterically hindered aromatic carboxylic acid. The document details its chemical identity, physicochemical properties, and known applications, with a focus on its relevance in research and pharmaceutical development. While detailed experimental and biological data are limited in publicly available literature, this guide consolidates the existing information and outlines plausible synthetic strategies.

Core Chemical Identity

2,6-Diisopropylbenzoic acid is an organic compound characterized by a benzoic acid core substituted with two isopropyl groups at the ortho positions. This substitution pattern results in significant steric hindrance around the carboxylic acid group, influencing its chemical reactivity and physical properties.

Table 1: Chemical Identifiers for **2,6-Diisopropylbenzoic Acid**

| Identifier | Value |
|-------------------|---|
| CAS Number | 92035-95-5[1][2][3] |
| Molecular Formula | C ₁₃ H ₁₈ O ₂ [1][4] |
| IUPAC Name | 2,6-di(propan-2-yl)benzoic acid[4] |
| Synonyms | 2,6-Bis(1-methylethyl)benzoic acid, Propofol impurity M |

Physicochemical Properties

The molecular structure of **2,6-diisopropylbenzoic acid** dictates its physical and chemical characteristics. The presence of the bulky isopropyl groups and the polar carboxylic acid moiety results in a molecule with moderate lipophilicity.

Table 2: Physicochemical Data for **2,6-Diisopropylbenzoic Acid**

| Property | Value | Source |
|---------------------------|--------------------------------|-------------------|
| Molecular Weight | 206.28 g/mol | [1][4] |
| Appearance | White to off-white solid | General knowledge |
| Boiling Point (Predicted) | 294.5 ± 29.0 °C | LookChem |
| Density (Predicted) | 1.020 ± 0.06 g/cm ³ | LookChem |
| GHS Hazard Statement | H302: Harmful if swallowed | [4] |

Synthesis and Manufacturing

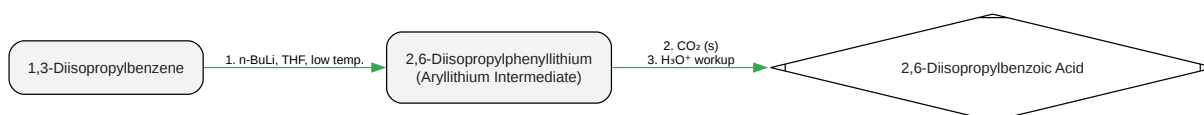
A detailed, peer-reviewed experimental protocol for the synthesis of **2,6-diisopropylbenzoic acid** is not readily available in the surveyed literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles, such as the carboxylation of a corresponding Grignard reagent or via lithiation followed by quenching with carbon dioxide. The synthesis of the structurally related 2,6-diisopropylphenol (Propofol) often proceeds through a 4-hydroxy-3,5-diisopropylbenzoic acid intermediate, which is subsequently decarboxylated.[5]

[6][7] This suggests that introducing a carboxyl group to a di-substituted benzene ring is a key synthetic step.

Plausible Synthetic Pathway: Carboxylation of 1,3-Diisopropylbenzene

A logical approach to the synthesis of **2,6-diisopropylbenzoic acid** involves the ortho-carboxylation of 1,3-diisopropylbenzene. This could potentially be achieved through a two-step process:

- **Ortho-Lithiation:** Directed ortho-lithiation of 1,3-diisopropylbenzene using a strong base such as n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. The directing group in this case would be one of the isopropyl groups, though this is not a strong directing group for lithiation, making this a challenging step.
- **Carboxylation:** Quenching of the resulting aryllithium species with solid carbon dioxide (dry ice) followed by an acidic workup to yield the desired **2,6-diisopropylbenzoic acid**.



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Plausible synthetic route to **2,6-diisopropylbenzoic acid**.

Applications in Research and Drug Development

The documented applications of **2,6-diisopropylbenzoic acid** are primarily centered on its use as a reference standard in analytical chemistry.

Pharmaceutical Reference Standard

2,6-Diisopropylbenzoic acid is recognized as an impurity of Propofol, a widely used intravenous anesthetic agent.[2] As such, it serves as a critical reference standard for the development and validation of analytical methods (AMV) and for quality control (QC) in the

manufacturing of Propofol.[2][3] Its availability with comprehensive characterization data is essential for regulatory submissions such as Abbreviated New Drug Applications (ANDAs).[2]

Potential as a Synthetic Intermediate

Due to its sterically hindered nature, **2,6-diisopropylbenzoic acid** could potentially serve as a precursor for the synthesis of sterically demanding ligands used in catalysis or as a building block for novel molecular architectures. The bulky 2,6-diisopropylphenyl moiety is a common feature in N-heterocyclic carbene (NHC) ligands, which are valued for their ability to stabilize reactive metal centers and promote challenging catalytic transformations. However, the direct use of **2,6-diisopropylbenzoic acid** for these purposes is not well-documented in the current literature.

Biological Activity and Signaling Pathways

There is a notable lack of information in the scientific literature regarding the biological activity and pharmacological profile of **2,6-diisopropylbenzoic acid**. Studies on related dihydroxybenzoic acid isomers have indicated that the substitution pattern significantly influences biological effects, with some isomers exhibiting weak antioxidant or antimicrobial properties. For instance, 2,6-dihydroxybenzoic acid has been reported to have poor biological performance.[8] Based on the available data, **2,6-diisopropylbenzoic acid** has not been identified as a modulator of any specific signaling pathways.

Experimental Protocols

As previously mentioned, a specific and detailed experimental protocol for the synthesis of **2,6-diisopropylbenzoic acid** is not available in the surveyed literature. Researchers interested in obtaining this compound may need to develop a synthetic route based on general methodologies for the carboxylation of sterically hindered aromatic compounds. For its application as a reference standard, it is typically acquired from specialized chemical suppliers who provide a certificate of analysis with detailed characterization data.

Conclusion

2,6-Diisopropylbenzoic acid is a well-characterized compound with a confirmed CAS number and molecular weight. Its primary and established role in the scientific and industrial landscape is as a pharmaceutical reference standard for the quality control of Propofol. While its sterically

hindered structure suggests potential applications as a synthetic intermediate for creating complex molecules and ligands, these uses are not yet widely reported. The biological activity of **2,6-diisopropylbenzoic acid** remains largely unexplored, presenting an open area for future research.

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